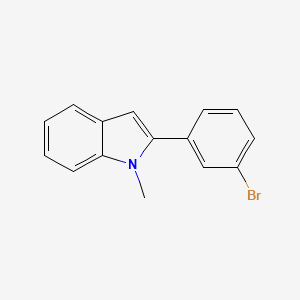

2-(3-Bromophenyl)-1-methylindole

Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Materials Science

In organic synthesis, the indole framework is a fundamental building block for a vast array of natural products, pharmaceuticals, and agrochemicals. byjus.comcore.ac.uk Its derivatives are central to numerous drugs, including treatments for cancer, inflammation, and migraines. byjus.comrsc.org The indole nucleus can be chemically modified at various positions, allowing for the creation of diverse molecular architectures with a wide range of biological activities. core.ac.uk

In materials science, the electron-rich nature and planar structure of the indole ring system make it an attractive component for organic electronic materials. Indole derivatives have been incorporated into organic light-emitting diodes (OLEDs), solar cells, and chemical sensors, where their photophysical and electrochemical properties can be fine-tuned through substitution.

Overview of Aryl-Substituted Indoles in Chemical Research

Aryl-substituted indoles, particularly those with an aryl group at the C2 or C3 position, are a significant subclass of indole derivatives. The introduction of an aryl substituent can dramatically influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions like π-π stacking. These modifications are crucial for tuning the compound's behavior for specific applications, from biological receptor binding to performance in electronic devices. Research into 2-arylindoles has explored their potential as inhibitors of enzymes like nitric oxide synthase and as fluorescent probes.

Contextualization of 2-(3-Bromophenyl)-1-methylindole within Indole Derivative Research

2-(3-Bromophenyl)-1-methylindole belongs to the family of N-methylated, 2-arylindoles. The key features of this molecule are:

An indole core , providing the fundamental heterocyclic structure.

A methyl group on the indole nitrogen (N1), which removes the acidic N-H proton. This prevents hydrogen bonding at this site and can alter the molecule's solubility and metabolic stability.

A phenyl group at the C2 position, classifying it as a 2-arylindole.

A bromine atom at the meta-position (C3') of the phenyl ring. The bromine atom is an electron-withdrawing group and a heavy atom, which can influence the molecule's electronic properties, introduce specific steric hindrance, and potentially affect its photophysical characteristics (e.g., promoting intersystem crossing). It also serves as a versatile chemical handle for further functionalization via cross-coupling reactions.

Research Objectives and Scope of Investigation for 2-(3-Bromophenyl)-1-methylindole

Based on established chemical research practices, a formal investigation into this compound would typically encompass several key objectives:

Synthesis and Optimization: Developing an efficient and scalable synthetic route. Plausible methods include the Fischer indole synthesis from N-methyl-N-phenylhydrazine and 3-bromoacetophenone, or palladium-catalyzed cross-coupling strategies. wikipedia.orgthermofisher.comacs.org

Structural and Spectroscopic Characterization: Unambiguously confirming the molecular structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Physicochemical and Materials Property Evaluation:

Crystallographic Analysis: Determining the solid-state structure, including bond lengths, bond angles, and intermolecular packing, via single-crystal X-ray diffraction. nih.govnih.gov

Photophysical Studies: Measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes to assess its potential for applications in lighting or sensing. The presence of the bromine atom would prompt an investigation into its phosphorescence properties. nih.gov

Electrochemical Analysis: Using techniques like cyclic voltammetry to determine oxidation and reduction potentials, providing insight into the electronic structure and stability. researchgate.netresearchgate.net

Thermal Analysis: Assessing thermal stability through methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which is crucial for materials science applications.

As of now, specific data corresponding to these objectives for 2-(3-Bromophenyl)-1-methylindole are not available in the reviewed scientific literature. The compound represents a gap in the vast tapestry of indole chemistry, awaiting formal synthesis and characterization to reveal its unique properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C15H12BrN |

|---|---|

Molecular Weight |

286.17 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12BrN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |

InChI Key |

DXDJLFBCEQQOCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 2 3 Bromophenyl 1 Methylindole

Electrophilic and Nucleophilic Reactivity at Indole (B1671886) Ring Positions

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the 1-methyl and 2-(3-bromophenyl) substituents influences the regioselectivity of these reactions.

C-3 Functionalization Strategies and Regioselectivity

The C-3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for electrophilic substitution. nih.gov For 2-substituted indoles, this preference is generally maintained. Various strategies have been developed for the C-3 functionalization of indoles, many of which are applicable to 2-(3-Bromophenyl)-1-methylindole.

Transition metal-free C-3 alkylation of indoles can be achieved using α-heteroaryl-substituted methyl alcohols. rsc.orgnih.gov This method, mediated by cesium carbonate and Oxone®, proceeds in moderate to high yields and is compatible with a range of functionalized indoles. rsc.orgnih.gov The proposed mechanism involves a hydrogen autotransfer-type chain process. nih.gov

| Indole Substrate | Alcohol Reagent | Product | Yield |

|---|---|---|---|

| 4-Bromoindole | 2-Pyridinemethanol | 4-Bromo-3-(pyridin-2-ylmethyl)-1H-indole | Variable |

| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | 4-Bromo-3-((6-methylpyridin-2-yl)methyl)-1H-indole | 60% chemrxiv.org |

| 4-Bromoindole | 2-Quinolinemethanol | 4-Bromo-3-(quinolin-2-ylmethyl)-1H-indole | Good to Excellent chemrxiv.org |

This table showcases the versatility of C-3 alkylation on a substituted indole, a reaction type applicable to 2-(3-Bromophenyl)-1-methylindole.

Furthermore, direct dearomative C-3 functionalization of unprotected indoles has been reported using triflic acid to generate an electrophilic indole at the C-3 position. nih.gov This allows for both intra- and intermolecular hydroarylation, producing biologically relevant 3-arylindolines and 3,3-spiroindolines. nih.gov The regioselectivity is dependent on the linker length in intramolecular reactions. nih.gov

N-1 Position Reactivity and Derivatization

The presence of a methyl group at the N-1 position of 2-(3-Bromophenyl)-1-methylindole precludes direct N-H functionalization reactions that are common for unsubstituted indoles. However, the 1-methyl group itself is a result of a derivatization, typically achieved by reacting the corresponding N-H indole with a methylating agent like methyl iodide in the presence of a base. orgsyn.org The synthesis of 1-methylindole-3-acetaldehyde from 1-methyltryptophan is a documented example of a derivative of a 1-methylindole (B147185). dtic.mil The 1-methyl substituent influences the electronic properties of the indole ring, generally increasing its nucleophilicity compared to the N-H counterpart.

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The bromo-substituent in 2-(3-Bromophenyl)-1-methylindole makes it an ideal substrate for these reactions.

Suzuki Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For 2-(3-Bromophenyl)-1-methylindole, a Suzuki coupling would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base to replace the bromine atom with a new aryl or vinyl group.

| Component | Example Reagents/Conditions |

|---|---|

| Aryl Halide | Aryl bromide, aryl chloride, aryl triflate organic-chemistry.org |

| Organoboron Reagent | Arylboronic acid, vinylboronic acid wikipedia.org |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org |

| Ligand | PCy₃, P(t-Bu)₃ organic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ wikipedia.orgnih.gov |

| Solvent | Dioxane/Water, Toluene wikipedia.orgnih.gov |

This table provides a general overview of the components used in Suzuki coupling reactions, which can be applied to 2-(3-Bromophenyl)-1-methylindole.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is run under mild conditions. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 2-(3-Bromophenyl)-1-methylindole with various alkynes would lead to the formation of 2-(3-alkynylphenyl)-1-methylindoles, which are valuable intermediates for further transformations. Copper-free versions of the Sonogashira reaction have also been developed. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It has largely replaced harsher methods for the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.org By applying this reaction to 2-(3-Bromophenyl)-1-methylindole, a wide variety of primary and secondary amines can be introduced at the 3-position of the phenyl ring.

| Generation/Type | Ligand Examples | Advantages |

|---|---|---|

| First Generation | P(o-Tolyl)₃ | Initial development |

| Bidentate Phosphine Ligands | BINAP, DPPF | Improved rates and yields, extension to primary amines wikipedia.org |

| Sterically Hindered Ligands | XPhos, t-BuXPhos | Coupling with a wide variety of amines and aryl partners nih.gov |

This table summarizes the evolution of catalyst systems for the Buchwald-Hartwig amination, a reaction that can be used to functionalize 2-(3-Bromophenyl)-1-methylindole.

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) on a simple aryl halide like the bromophenyl moiety of the title compound is generally difficult. libretexts.org This is because the reaction proceeds through a high-energy Meisenheimer complex intermediate. libretexts.org However, the reactivity can be significantly enhanced if the aromatic ring is activated by strongly electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. libretexts.org In the absence of such activating groups on the bromophenyl ring of 2-(3-Bromophenyl)-1-methylindole, forcing conditions or the use of very strong nucleophiles would likely be required for SNAr to occur.

Derivatization via Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The reaction involves the exchange of the halogen atom for the metal.

For 2-(3-Bromophenyl)-1-methylindole, treatment with an organolithium reagent would generate the corresponding 3-lithio-phenyl intermediate. This highly reactive species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups at that position. This method offers a powerful alternative to cross-coupling reactions for the derivatization of the bromophenyl ring. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Formation of Fused-Ring Systems and Polycyclic Architectures Utilizing 2-(3-Bromophenyl)-1-methylindole as a Precursor

The strategic placement of a bromo-functionalized phenyl group at the 2-position of the 1-methylindole core renders 2-(3-Bromophenyl)-1-methylindole a versatile precursor for the synthesis of complex fused-ring systems and polycyclic architectures. The bromine atom serves as a handle for intramolecular carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling reactions, leading to the construction of novel heterocyclic frameworks. A primary example of such a transformation is the intramolecular C-H arylation, which can lead to the formation of indolo[2,1-a]isoquinoline derivatives. This reaction involves the palladium-catalyzed coupling of the bromophenyl moiety with a C-H bond on the indole nucleus or the N-methyl group.

The synthesis of such fused systems is of significant interest due to the prevalence of the indolo[2,1-a]isoquinoline core in various natural products and biologically active molecules. nih.gov Methodologies for achieving these transformations are diverse and include radical cascade cyclizations and transition-metal-catalyzed C-H annulation cascades. For instance, processes involving radical cyclization of 2-arylindoles have been shown to be a straightforward route to indolo[2,1-a]isoquinoline derivatives. nih.gov

Palladium-catalyzed reactions are particularly prominent in this field. Intramolecular Heck cyclization of related N-vinyl and N-allyl-2-haloanilines has been successfully employed to synthesize a variety of indole derivatives, demonstrating the utility of palladium catalysis in forming new rings onto the indole scaffold. rsc.org Furthermore, palladium-catalyzed intramolecular C(sp³)–H arylation of (hetero)aryl chlorides has been shown to be a general method for producing a variety of cyclic compounds, including indolines. acs.org These examples suggest that 2-(3-Bromophenyl)-1-methylindole would be a suitable substrate for similar palladium-catalyzed intramolecular cyclizations to yield polycyclic structures.

The following table summarizes representative transformations of analogous 2-arylindoles that lead to fused polycyclic systems, illustrating the potential synthetic pathways for 2-(3-Bromophenyl)-1-methylindole.

| Precursor Type | Reaction Type | Catalyst/Reagents | Fused-Ring System Formed | Reference |

| 2-Arylindoles | Radical Cascade Cyclization | Fe(OTf)₃ / Selenylating Agent | Indolo[2,1-a]isoquinolines | nih.gov |

| 2-Arylindoles | Electrochemical Radical Cascade | Mn catalyst / Boronic Acid | Indolo[2,1-a]isoquinolines | nih.gov |

| N-Allyl-1H-indole-2-carboxamides | Intramolecular Alkenylation | PdCl₂(MeCN)₂ / 1,4-Benzoquinone | β-Carbolinones or Pyrazino[1,2-a]indoles | beilstein-journals.org |

| 1-(2-Iodophenyl)-1H-indoles | Intramolecular C-H Silylation | Pd(OAc)₂ / Hexamethyldisilane | Silicon-containing fused indoles | acs.org |

| 2-Halogen-N-(2-phenylethyl)indole-3-carbaldehydes | Visible-light-induced cyclization | Visible light | Indolo[2,1-a]isoquinolines | researchgate.net |

Mechanistic Investigations of Key Transformations

The transformations of 2-(3-Bromophenyl)-1-methylindole into fused polycyclic systems are governed by intricate mechanistic pathways, primarily revolving around palladium-catalyzed C-H activation and cross-coupling reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methodologies.

Elucidation of Reaction Pathways and Intermediates

The intramolecular C-H arylation of 2-(3-Bromophenyl)-1-methylindole, leading to the formation of an indolo[2,1-a]isoquinoline core, is proposed to proceed through a palladium-catalyzed cycle. While direct mechanistic studies on this specific substrate are not extensively documented, the pathway can be inferred from extensive research on analogous intramolecular biaryl coupling reactions and C-H functionalization of indoles. nih.gov

A plausible reaction pathway involves the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (the 3-bromophenyl group of the substrate) to a low-valent palladium(0) species, forming a palladium(II) intermediate.

C-H Activation/Cyclopalladation: The palladium(II) intermediate then undergoes an intramolecular C-H activation step. In the case of 2-(3-Bromophenyl)-1-methylindole, this can occur at either the C7 position of the indole ring or a C-H bond of the N-methyl group. This step forms a palladacycle, a key intermediate in the catalytic cycle. chemrxiv.org Theoretical studies on related systems suggest that for C-H functionalization of indoles, when the C-H activation is the rate-determining step, the reaction tends to occur at the C7 or C4 positions of the indole's benzene (B151609) ring. nih.gov

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladacycle, which forms the new carbon-carbon bond of the fused ring system and regenerates the palladium(0) catalyst.

In some palladium-catalyzed C-H arylation reactions, evidence suggests the involvement of higher oxidation state palladium intermediates, such as Pd(IV). nih.gov For instance, in reactions utilizing diaryliodonium salts as arylating agents, a proposed mechanism involves the oxidation of a dimeric palladium(II) species to a high oxidation state intermediate as the turnover-limiting step. nih.gov

The table below outlines the proposed key intermediates in the palladium-catalyzed intramolecular cyclization of 2-(3-Bromophenyl)-1-methylindole.

| Intermediate | Description | Role in Catalytic Cycle |

| Pd(0)L₂ | Active catalyst | Initiates the cycle by reacting with the aryl bromide. |

| Aryl-Pd(II)-Br(L)₂ | Oxidative addition product | Formed after the initial reaction with the substrate. |

| Palladacycle | Cyclometalated intermediate | Formed via intramolecular C-H activation. |

| Pd(IV) species (potential) | High-valent intermediate | May be involved in certain mechanistic pathways before reductive elimination. |

Kinetic Studies and Rate-Determining Steps

Kinetic studies on closely related palladium-catalyzed C-H functionalization reactions provide valuable insights into the rate-determining step of the intramolecular cyclization of 2-(3-Bromophenyl)-1-methylindole. In many palladium-catalyzed C-H activation/C-C coupling reactions, the C-H bond cleavage is the rate-determining step. nih.gov This is often supported by kinetic isotope effect (KIE) studies, where a significant KIE is observed when a C-H bond is replaced with a C-D bond.

For the synthesis of indolo[2,1-a]isoquinolines via a triazene-directed C-H annulation cascade, both kinetic isotope effects and DFT calculations have suggested that the alkyne insertion step is rate-limiting for the second C,N annulation reaction. nih.gov In the context of palladium-catalyzed C-H arylation with diaryliodonium salts, kinetic analyses, including reaction order determination and Hammett studies, have pointed to the oxidation of the palladium catalyst as the turnover-limiting step. nih.gov A Hammett study of this reaction showed a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups on the arylating agent. nih.gov

| Reaction Type | Method of Study | Key Finding | Implied Rate-Determining Step | Reference |

| Pd-catalyzed C-H arylation with diaryliodonium salts | Hammett analysis | Positive ρ value (+1.7 ± 0.2) | Oxidation of the Pd catalyst | nih.gov |

| Triazene-directed C-H annulation cascade | Kinetic Isotope Effect & DFT calculations | Significant KIE and calculated energy barriers | Alkyne insertion | nih.gov |

| General Pd-catalyzed indole C-H functionalization | Theoretical studies | Correlation between regioselectivity and RDS | C-H activation (for C7/C4 functionalization) | nih.gov |

| Nitrosation of 3-substituted indoles | Kinetic studies | Insensitivity to medium acidity | Atypical mechanism, not simple N-nitrosation | rsc.org |

Advanced Structural and Electronic Characterization of 2 3 Bromophenyl 1 Methylindole

Advanced Spectroscopic Probing of Molecular Architecture

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman) for Bonding and Group AnalysisNo published FT-IR or FT-Raman spectra for 2-(3-Bromophenyl)-1-methylindole were found. Consequently, a table of vibrational frequencies and their corresponding functional group assignments cannot be compiled.

Should research on 2-(3-Bromophenyl)-1-methylindole be published in the future, this article can be revisited and populated with the accurate, detailed findings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals. In the case of 2-(3-Bromophenyl)-1-methylindole, the core chromophore is the indole (B1671886) ring system, which is known to exhibit characteristic absorption bands in the ultraviolet region. The substitution of a methyl group at the 1-position and a 3-bromophenyl group at the 2-position significantly influences the electronic structure and, consequently, the UV-Vis spectrum.

The indole chromophore itself typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. The ¹Lₑ band, usually found at shorter wavelengths (around 220-230 nm), is generally more intense, while the ¹Lₐ band appears at longer wavelengths (around 270-290 nm) with a finer vibrational structure.

The introduction of a phenyl group at the 2-position of the indole ring leads to an extended π-conjugated system. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima of both the ¹Lₐ and ¹Lₑ bands, as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. The intensity of these absorptions is also likely to increase.

The methyl group at the 1-position (N-methylation) generally has a minor effect on the absorption spectrum compared to the C-substituents. It may cause a small bathochromic or hypsochromic shift and can influence the solubility and aggregation behavior of the molecule in different solvents, which in turn can affect the observed spectrum.

| Predicted UV-Vis Absorption Data for 2-(3-Bromophenyl)-1-methylindole | | :--- | :--- | | Transition | Predicted λmax (nm) | | π → π* (¹Lₑ band) | 230 - 250 | | π → π* (¹Lₐ band) | 300 - 330 | Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Chiroptical Properties (If relevant for specific enantiomers or derivatives)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study the interaction of chiral molecules with polarized light. For a molecule to exhibit chiroptical properties, it must be chiral, meaning it is non-superimposable on its mirror image.

The structure of 2-(3-Bromophenyl)-1-methylindole does not possess any stereogenic centers, nor does it exhibit axial or planar chirality. The molecule is achiral. Therefore, in its ground state, it will not exhibit a circular dichroism spectrum or optical rotation.

However, it is conceivable that chiral derivatives of 2-(3-Bromophenyl)-1-methylindole could be synthesized. For instance, the introduction of a chiral substituent on the indole ring or the phenyl group would render the entire molecule chiral. In such cases, the resulting enantiomers would be expected to show mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would be dependent on the absolute configuration of the chiral center and the electronic transitions of the chromophore.

Furthermore, the concept of atropisomerism could be relevant for derivatives of 2-phenylindoles where bulky substituents hinder the free rotation around the C2-C(phenyl) bond, leading to stable, separable enantiomers. While the bromine and methyl substituents in the parent compound are not sufficiently bulky to induce atropisomerism at room temperature, appropriately substituted derivatives could potentially exhibit this form of chirality. nih.gov

Theoretical and Computational Investigations of 2 3 Bromophenyl 1 Methylindole

Quantum Chemical Calculations (Density Functional Theory, DFT; Ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic structures, and various other properties with high accuracy.

Optimization of Ground State Geometries

The first step in most computational studies is the optimization of the molecule's ground state geometry. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in space. For a molecule like 2-(3-Bromophenyl)-1-methylindole, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller gap generally implies higher reactivity.

For aromatic systems like 2-(3-Bromophenyl)-1-methylindole, the HOMO is typically a π-orbital delocalized over the indole (B1671886) ring and the phenyl group, while the LUMO is a π* anti-bonding orbital. The presence of the bromine atom, an electron-withdrawing group, is expected to influence the energy levels of these orbitals. In similar brominated aromatic compounds, the bromine atom can lower both HOMO and LUMO energies. The calculated HOMO-LUMO gap provides insights into the electronic transitions and can be correlated with experimental UV-Vis spectroscopy. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Analogous Aromatic Compounds

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Methylindole | -5.34 | -0.11 | 5.23 | DFT/B3LYP |

| 3-Methylindole | -5.21 | -0.09 | 5.12 | DFT/B3LYP |

This table presents data for analogous compounds to illustrate typical values. Data for 2-(3-Bromophenyl)-1-methylindole is not available.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-(3-Bromophenyl)-1-methylindole, the MEP surface would likely show negative potential around the nitrogen atom of the indole ring and the π-system of the aromatic rings, making these areas potential sites for interaction with electrophiles. The hydrogen atoms, particularly those on the methyl group and the aromatic rings, would exhibit positive potential. The bromine atom's region would be of particular interest, as it possesses lone pairs but is also electronegative, leading to a complex potential distribution that influences intermolecular interactions like halogen bonding.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful aid in the characterization of new compounds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. The calculated absorption maxima (λmax) correspond to electronic transitions, often the HOMO to LUMO transition.

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. By analyzing the nature of the vibrations (e.g., stretching, bending), a theoretical spectrum can be constructed and compared with experimental data to confirm the molecular structure. For related molecules, scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be predicted and are invaluable for assigning experimental signals, especially for complex molecules.

Computational Studies of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For a molecule like 2-(3-Bromophenyl)-1-methylindole, mechanistic studies could explore its synthesis (e.g., Fischer indole synthesis, palladium-catalyzed cross-coupling reactions) or its subsequent functionalization. Computational analysis would involve locating the transition state structures for each step of a proposed mechanism and calculating the corresponding energy barriers. This can help to determine the most likely reaction pathway and explain observed regioselectivity or stereoselectivity.

Applications of 2 3 Bromophenyl 1 Methylindole in Advanced Chemical Science and Materials

Role as a Synthetic Building Block for Complex Organic Molecules

The strategic placement of a bromine atom on the phenyl ring provides a key reactive handle for synthetic chemists. This allows for a variety of cross-coupling reactions, enabling the construction of more intricate molecular architectures. The indole (B1671886) moiety itself is a privileged scaffold found in numerous biologically active compounds.

In the field of total synthesis, the primary goal is to construct complex, naturally occurring molecules from simpler, commercially available starting materials. Bromo-substituted aromatic compounds like 2-(3-Bromophenyl)-1-methylindole are instrumental as precursors because the carbon-bromine bond can be selectively transformed into new carbon-carbon or carbon-heteroatom bonds.

The synthesis of complex marine alkaloids, such as those in the oroidin (B1234803) family, often involves precursors with brominated pyrrole (B145914) or indole structures. nih.gov For instance, the total synthesis of (±)-dibromophakellin was achieved in eight steps from pyrrole, highlighting a methodology where bromination is a key step in building the molecular framework. nih.gov In a common synthetic strategy, an alkene intermediate can be activated by N-bromosuccinimide (NBS) in the presence of a nucleophile, a method that facilitates the formation of a key bond in the target natural product. nih.gov This type of bromination-cyclization sequence is a powerful tool for assembling the core structures of polycyclic alkaloids. ub.edu The development of efficient, multi-step syntheses, sometimes achievable in one-pot procedures without chromatographic purification, is a significant focus in this area. uni-mainz.de The use of such bromo-functionalized building blocks is central to methodologies aimed at producing complex alkaloids like phenanthroindolizidines and dimeric benzylisoquinolines. uni-mainz.de

| Synthetic Strategy | Role of Bromo-Substituent | Example Application |

| Palladium-Catalyzed Cross-Coupling | Serves as a reactive site for forming new C-C bonds (e.g., Suzuki, Heck reactions). | Elaboration of the indole scaffold with other aromatic or aliphatic groups. |

| Bromination-Cyclization | Bromine activates a nearby functional group (e.g., an olefin) to facilitate intramolecular ring formation. nih.govub.edu | Construction of tetracyclic frameworks in marine alkaloids like phakellins. nih.gov |

| Lithiation-Substitution | The bromine atom can be exchanged with lithium, creating a potent nucleophile for reaction with various electrophiles. | Introduction of diverse functional groups onto the phenyl ring. |

This interactive table summarizes common synthetic strategies where a bromo-substituted indole could serve as a key precursor.

Diversity-oriented synthesis (DOS) is a strategy used to create large collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.org The goal is to efficiently convert a simple starting material into a library of different molecular skeletons. rsc.org

The 2-(3-Bromophenyl)-1-methylindole scaffold is exceptionally well-suited for DOS. The molecule has two distinct points for diversification: the reactive bromine atom and the indole ring system.

Modification at the Bromophenyl Group: The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. By reacting it with different boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling), a vast library of analogues with different substituents at this position can be generated. This approach is valuable for creating compounds with varied electronic and steric properties. nih.gov

Modification of the Indole Nucleus: The indole ring itself can be functionalized at various positions, further expanding the structural diversity of the resulting compound library.

This dual approach allows for the systematic and controlled construction of diverse privileged skeletons from a single, common precursor, which is a core tenet of diversity-oriented synthesis. rsc.org

Potential in Functional Materials Science

The inherent electronic and structural properties of 2-(3-Bromophenyl)-1-methylindole make it an attractive candidate for the development of advanced functional materials. Its extended π-conjugation, structural rigidity, and potential for intermolecular interactions are key features for applications in electronics and photonics.

Organic semiconductors are materials based on π-conjugated molecules or polymers that exhibit charge-transport properties. The core of 2-(3-Bromophenyl)-1-methylindole, consisting of linked indole and phenyl rings, forms an extended π-conjugated system, which is the fundamental requirement for charge mobility.

The potential of this compound lies in its ability to be a building block for larger, more complex semiconducting materials. Through polymerization or oligomerization, primarily via cross-coupling reactions at the bromo-position, it is possible to create well-defined polymers. The electronic properties of these resulting materials, such as the HOMO/LUMO energy levels and the bandgap, could be finely tuned by carefully selecting the co-monomers used in the polymerization process. Such tailored materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Indole derivatives are well-known for their fluorescent properties. The combination of an indole core with other aromatic systems can lead to materials with interesting photophysical characteristics. Pyranoindoles, for example, are known to be components in systems for photocontrolled drug release and as host materials for phosphorescent OLEDs. nih.gov

The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the molecular structure. In 2-(3-Bromophenyl)-1-methylindole, the 3-bromophenyl group provides a site for modification. By replacing the bromine atom with various electron-donating or electron-withdrawing groups, the electronic structure of the entire molecule can be altered. This allows for the systematic tuning of its emission color and luminescence efficiency. For instance, combining different luminophores into a single molecular system can lead to a marked bathochromic (red) shift in both absorption and emission maxima. nih.gov

| Photophysical Property | Influence of Molecular Structure | Potential Application |

| Absorption/Emission Wavelength | Tunable by substituting the bromine atom with electron-donating or -withdrawing groups. | Fluorescent probes, OLED emitters. |

| Quantum Yield | Dependent on the rigidity of the structure and the nature of the substituents. | High-efficiency lighting and displays. |

| Stokes Shift | Can be increased by combining luminophores, reducing self-absorption. nih.gov | Biological imaging, sensors. |

This interactive table outlines how structural modifications to an indole-based fluorophore can influence its key photophysical properties.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions, which include hydrogen bonding, π–π stacking, and van der Waals forces, can guide molecules to spontaneously self-assemble into highly ordered, functional structures. nih.gov

The structure of 2-(3-Bromophenyl)-1-methylindole is conducive to forming such assemblies. The planar, aromatic indole and phenyl rings can engage in slipped π–π stacking interactions, which are a primary driving force for crystal packing in similar indole derivatives. nih.gov In the solid state, these interactions can lead to the formation of well-defined patterns, such as supramolecular columns where molecules are related by inversion. nih.gov The primary forces governing the crystal packing are often associated with the stacking of the indole moieties. nih.gov

| Interaction Type | Structural Origin | Role in Self-Assembly |

| π–π Stacking | Planar aromatic indole and phenyl rings. nih.gov | Primary driving force for forming columnar or layered structures. nih.gov |

| C–H⋯π Hydrogen Bonds | C-H bonds interacting with the electron-rich face of the aromatic rings. nih.gov | Stabilizes the packing arrangement and directs molecular orientation. nih.gov |

| Halogen Bonding | The bromine atom acting as a Lewis acidic site. | Provides directional control over the intermolecular assembly. |

| Van der Waals Forces | General intermolecular attractions. nih.gov | Contributes to the overall stability of the assembled structure. |

This interactive table details the key intermolecular forces that can guide the self-assembly of 2-(3-Bromophenyl)-1-methylindole.

Applications in Catalysis (e.g., as a ligand component, pre-catalyst)

While direct catalytic applications of 2-(3-Bromophenyl)-1-methylindole are not extensively documented in dedicated studies, the broader class of 2-arylindole derivatives is recognized for its significant potential in the field of catalysis. The structural framework of these compounds, featuring a versatile indole core and an appended aryl group, makes them promising candidates for development as ligands for metal catalysts or as pre-catalysts in a variety of organic transformations.

The indole nucleus itself is a common motif in ligands used for transition-metal-catalyzed reactions. The nitrogen atom and the π-rich heterocyclic system can coordinate with metal centers, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. The presence of a phenyl group at the 2-position, as in 2-(3-Bromophenyl)-1-methylindole, can further modulate these properties. The bromo-substituent on the phenyl ring offers a reactive handle for further functionalization, allowing for the synthesis of more complex ligand architectures. For instance, the bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands.

Research into related indole derivatives has highlighted their utility in various catalytic systems. For example, palladium-catalyzed reactions, which are fundamental in modern organic synthesis, often employ ligands based on heterocyclic scaffolds to achieve high efficiency and selectivity. acs.orgnih.gov The development of novel indole-based ligands is an active area of research aimed at discovering catalysts for challenging transformations. rsc.orgrsc.org The synthesis of functionalized indoles is often achieved through catalytic methods, underscoring the symbiotic relationship between indole chemistry and catalysis. dergipark.org.trnih.gov

Furthermore, the concept of catalyst-controlled cyclization reactions of indolylmethanols demonstrates the versatility of the indole scaffold in designing complex molecular architectures, which can have catalytic properties themselves or serve as precursors to catalytically active species. rsc.org While specific data for 2-(3-Bromophenyl)-1-methylindole is pending, its structural similarity to catalytically relevant indole derivatives suggests its potential as a valuable building block in the design of new ligands and pre-catalysts.

Chemical Sensing and Recognition (if applicable through molecular interactions, not biological sensing)

The application of 2-(3-Bromophenyl)-1-methylindole in chemical sensing and molecular recognition is an area of considerable potential, primarily stemming from the inherent properties of the indole scaffold. Indole derivatives are well-documented as effective components in chemosensors due to their fluorescent and electrochemical properties, which can be modulated upon interaction with specific analytes. The core structure of 2-(3-Bromophenyl)-1-methylindole possesses features that could be exploited for such applications.

The indole ring system is known to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. These interactions are fundamental to molecular recognition, the process by which a host molecule selectively binds to a guest molecule. The 2-aryl-1-methylindole framework provides a platform for designing receptors that can selectively recognize and bind to target species.

For instance, the electron-rich nature of the indole ring makes it a suitable candidate for sensing electron-deficient species. The appended 3-bromophenyl group can influence the electronic properties of the indole system and also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and molecular recognition.

While specific studies on the chemical sensing capabilities of 2-(3-Bromophenyl)-1-methylindole are not prominent in the literature, research on analogous indole derivatives provides a strong basis for its potential. For example, colorimetric assays have been developed based on the condensation reaction of indole-3-carbaldehyde, demonstrating the utility of the indole core in creating optical sensors. unifi.it Moreover, the interaction of methylindoles with receptors like the aryl hydrocarbon receptor highlights the ability of the indole scaffold to participate in specific molecular recognition events. nih.gov The development of sensors for various ions and small molecules often relies on the design of host molecules containing heterocyclic units like indole.

Future research could focus on incorporating 2-(3-Bromophenyl)-1-methylindole into larger supramolecular systems or polymers to create materials with tailored sensing properties. The bromine atom could also serve as a site for introducing fluorophores or other signaling units to develop fluorescent sensors.

Challenges and Future Research Directions

Overcoming Synthetic Limitations and Enhancing Efficiency

The synthesis of functionalized indoles, including 2-arylindoles like 2-(3-bromophenyl)-1-methylindole, has been a central theme in organic chemistry for over a century. chemistryviews.org While classical methods like the Fischer indole (B1671886) synthesis are foundational, they often require harsh conditions and can lead to byproducts, limiting their efficiency and scope. numberanalytics.comgoogle.comnih.gov Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies.

A significant challenge lies in achieving regioselective functionalization. Traditional electrophilic substitution reactions on the indole nucleus often favor the C3 position, making direct C2 arylation more complex. researchgate.net To address this, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools. chemistryviews.orgnih.govrsc.org For instance, palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes provides a route to diversified 2-arylindoles. nih.govrsc.org However, the use of expensive and toxic heavy metal catalysts remains a concern. acs.org

Future research is increasingly focused on:

Metal-free synthesis: Developing synthetic routes that avoid transition metals is a key goal for green chemistry. researchgate.netopenmedicinalchemistryjournal.com This includes exploring catalyst-free reactions, potentially utilizing microwave assistance or solvent-free conditions to improve yields and reduce reaction times. openmedicinalchemistryjournal.comscispace.com

C-H activation: Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. chemistryviews.orgresearchgate.net Iron-catalyzed C-H alkylation of indole derivatives has shown promise, offering a more abundant and less toxic alternative to precious metal catalysts. acs.org

Flow chemistry and automation: Implementing automated and miniaturized synthesis platforms can accelerate the discovery and optimization of new synthetic routes on a nanoscale, reducing waste and enabling rapid screening of reaction conditions. rug.nl

Improving the efficiency of existing methods is also crucial. This can involve optimizing catalyst systems, solvent selection, and temperature control. numberanalytics.com For example, the use of phase-transfer catalysts has been shown to be effective in certain indole syntheses. google.com

Exploration of Novel Reactivity Pathways

The reactivity of the indole core, particularly when substituted with a bromophenyl group at the C2 position and a methyl group on the nitrogen, presents a landscape for discovering new chemical transformations. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov

Future research in this area should focus on:

Domino and cascade reactions: Designing multi-step reactions that occur in a single pot can significantly enhance synthetic efficiency. scispace.comnih.gov For example, a palladium-catalyzed domino C,N-coupling/carbonylation/Suzuki coupling reaction has been developed for the synthesis of 2-aroylindoles. nih.gov

Photocatalysis: Visible-light-mediated reactions offer a green and powerful tool for forging new bonds. nih.gov The development of photocatalytic methods for the functionalization of indoles is an active area of research.

Electrochemical synthesis: Employing electrocatalysis, such as the Ag-Ni electrocatalytic platform for decarboxylative cross-coupling, can overcome limitations of traditional methods and provide access to challenging chemical space under mild conditions. nih.gov

Unconventional reaction media: The use of water or ionic liquids as green solvents can lead to more sustainable synthetic processes. openmedicinalchemistryjournal.comscispace.com

Exploring the reactivity of the indole C-H bonds beyond the typical C3 position is another important frontier. While C3 functionalization is well-established, developing selective methods for functionalizing other positions on the indole ring remains a challenge and an opportunity for discovering novel reactivity. researchgate.net

Development of Advanced Spectroscopic and Computational Methods for Characterization

Accurate and unambiguous characterization of 2-(3-bromophenyl)-1-methylindole and its derivatives is paramount for understanding their structure-property relationships. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for elucidating the molecular structure. youtube.com For instance, in indole derivatives, the N-H proton typically resonates at a characteristic chemical shift, and the coupling patterns of the aromatic protons provide information about the substitution pattern. youtube.com

However, for complex molecules or for studying dynamic processes, more advanced techniques are necessary.

Advanced Spectroscopic Methods:

2D-NMR techniques: Techniques like COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon spectra and establishing connectivity within the molecule.

Mass spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. dovepress.com Techniques like electrospray ionization (ESI) are commonly used. dovepress.com

X-ray crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure of a molecule in the solid state. rsc.org

Ultrafast spectroscopy: Techniques with femtosecond to nanosecond time resolution can be used to study photoinduced processes and reaction dynamics. researchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular geometries, electronic properties, and spectroscopic parameters. researchgate.netnih.gov They can be used to complement experimental data and provide insights into reaction mechanisms. researchgate.netresearchgate.net For example, DFT can help rationalize regioselectivity in C-H functionalization reactions. acs.org

Time-Dependent DFT (TD-DFT): This method is used to model electronic absorption spectra and understand the nature of electronic transitions. researchgate.net

Molecular Dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. chula.ac.th

Future efforts should focus on the synergy between experimental and computational methods. For example, comparing experimentally obtained NMR or UV-Vis spectra with those predicted by DFT calculations can lead to a more robust characterization. researchgate.netnih.gov

Integration into Emerging Technologies and Material Platforms

The unique electronic and photophysical properties of indole derivatives make them attractive candidates for integration into a variety of emerging technologies. mdpi.com The 2-arylindole scaffold, in particular, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov

Organic Electronics:

Organic Thin-Film Transistors (OTFTs) and Organic Solar Cells (OSCs): π-conjugated polymers and small molecules are the active components in these devices. mdpi.com The ability to tune the electronic properties of 2-(3-bromophenyl)-1-methylindole through further functionalization makes it a promising building block for new organic semiconductor materials. The morphology and supramolecular organization of these materials in thin films are critical for device performance. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Indole derivatives can be incorporated into the emissive layer of OLEDs.

Materials Science:

Sensors: The indole scaffold can be functionalized to create chemosensors that exhibit a change in their optical or electronic properties upon binding to a specific analyte.

Smart Materials: The responsive nature of the indole ring to external stimuli can be harnessed to develop materials that change their properties in response to light, heat, or chemical environment.

Biotechnology:

Biosensors: Indole-responsive whole-cell biosensors have been developed for applications in metabolic engineering and environmental monitoring. nih.gov

Drug Discovery: 2-Arylindoles have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. nih.govrsc.orgnih.gov The 2-(3-bromophenyl)-1-methylindole scaffold can serve as a starting point for the development of new therapeutic agents.

Future research will involve the rational design and synthesis of novel 2-(3-bromophenyl)-1-methylindole derivatives with tailored properties for specific applications. This will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering. The development of low-cost, flexible, and even disposable organic electronic devices is a major driving force in this field. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenyl)-1-methylindole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination or coupling reactions. Key intermediates like 3-bromobenzaldehyde (CAS 3132-99-8) are used as precursors . A validated approach includes:

- Friedel-Crafts alkylation : Reacting 1-methylindole with 3-bromophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Cross-coupling : Suzuki-Miyaura coupling of 1-methylindole-2-boronic acid with 3-bromophenyl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .

Optimization Tips : - Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield improvements (>70%) are achievable by controlling stoichiometry and inert atmosphere .

Q. What spectroscopic techniques are critical for characterizing 2-(3-Bromophenyl)-1-methylindole?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the methyl group on indole appears as a singlet (~δ 3.8 ppm), while aromatic protons split into multiplets (δ 6.8–7.6 ppm) .

- IR Spectroscopy : Look for C-Br stretches (~560 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹, if unsubstituted) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~286.03 g/mol) .

Q. How is single-crystal X-ray diffraction applied to determine the structure of related bromophenyl-indole derivatives?

Methodological Answer:

- Crystal Growth : Slow evaporation of saturated solutions in dichloromethane/hexane at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K.

- Refinement : Employ SHELXL (SHELX-2018) for structure solution and refinement. For example, a related compound, 1-(4-bromophenyl)-2-methylindole, showed a dihedral angle of 58.85° between indole and phenyl rings .

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.042 | |

| Data/parameter ratio | 18.2 | |

| C-C bond precision | ±0.004 Å |

Advanced Research Questions

Q. How can enantiomorph-polarity estimation resolve ambiguities in chiral derivatives of 2-(3-Bromophenyl)-1-methylindole?

Methodological Answer:

- Flack (x) vs. Rogers (η) Parameters : Use Flack’s parameter (x) for centrosymmetric twins, as it avoids false chirality signals common in near-symmetric structures. Implement via least-squares refinement in SHELXL .

- Case Study : For a compound with pseudo-symmetry, Flack’s x converged to 0.02(3), confirming correct enantiomer assignment, whereas η gave misleading overprecision (0.12±0.04) .

Q. What computational strategies are effective for predicting biological activity of 2-(3-Bromophenyl)-1-methylindole derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock 4.2 or MOE to model interactions with targets (e.g., HIV-1 protease). For example, a thiourea derivative showed 97% inhibition at 100 µM via π-π stacking and hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using Hammett constants .

Q. How should researchers address contradictions in crystallographic data during refinement?

Methodological Answer:

- Check for Twinning : Use ROTAX (SHELXTL) to detect twinning ratios. For high mosaicity (>0.5°), apply TWIN/BASF commands in SHELXL .

- Validate Hydrogen Bonds : Compare D-H···A distances with literature norms (e.g., 2.8–3.3 Å for N-H···O) .

- Example : A structure refined to R1 = 0.042 showed discordant H-bond angles; manual adjustment of H-atom positions resolved the issue .

Q. What synthetic modifications enhance the bioactivity of 2-(3-Bromophenyl)-1-methylindole?

Methodological Answer:

- Sulfonation : Introduce sulfonyl groups (e.g., using 3-bromobenzenesulfonyl chloride) to improve solubility and target affinity. Derivatives like 2-(3-bromophenyl)-5-n-butylfuran showed enhanced trypanocidal activity (17.9% viability reduction) .

- Thiourea Conjugation : Attach thiourea moieties to the indole nitrogen, as seen in HIV-1 protease inhibitors (97% inhibition at 100 µM) .

Q. How can researchers mitigate hazards when handling bromophenyl intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.